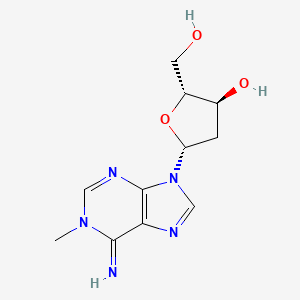
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione is a synthetic organic compound belonging to the quinazolinethione family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, the quinazoline core can be constructed through cyclization reactions.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents like fluorine gas or methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione: Lacks the fluorine atom.
6-Fluoro-2-methyl-4(3H)-quinazolinethione: Lacks the 2-methylphenyl group.
6-Fluoro-3-(2-methylphenyl)-4(3H)-quinazolinethione: Lacks the 2-methyl group.
Uniqueness
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione is unique due to the presence of both fluorine and methyl groups, which may enhance its biological activity and chemical stability compared to similar compounds.
Propriétés
Numéro CAS |
49579-43-3 |
|---|---|
Formule moléculaire |
C16H13FN2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
6-fluoro-2-methyl-3-(2-methylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C16H13FN2S/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,1-2H3 |
Clé InChI |
DXIURKAPNGXEMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NC3=C(C2=S)C=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)


![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)




![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)


